molecular formula C8H14N2O2 B8449460 2-Isopropyl-4,5-bis(hydroxymethyl) imidazole

2-Isopropyl-4,5-bis(hydroxymethyl) imidazole

Cat. No. B8449460
M. Wt: 170.21 g/mol
InChI Key: QSLDNQDWZXDJRW-UHFFFAOYSA-N
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Patent
US05514811

Procedure details

2.81 Grams (21 mmol) of the N-chlorosuccinimide was added little by little to a solution consisting of 3.47 g (20.4 mmol) of a 2-isopropyl-4,5-bis(hydroxymethyl) imidazole and 220 ml of ethanol at a temperature of 40° to 45° C. with stirring over a period of about 25 minutes. The mixture was stirred at the same temperature for two hours to effect the reaction, and then ethanol was distilled off under reduced pressure. The resulting reaction product was washed with water to obtain a pale yellowish powdery crystalline 2-isopropyl-4-chloro-5-(hydroxymethyl) imidazole in an amount of 1.69 g (yield, 47.4%). By using acetonitrile, the recrystallization was effected twice to obtain a colorless crystalline product in pure form. The TLC and spectra of this compound were the same as the properties exhibited by the above-mentioned 2-isopropyl-4-chloro-5-(hydroxymethyl) imidazole.
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH:9]([C:12]1[NH:13][C:14]([CH2:19][OH:20])=[C:15](CO)[N:16]=1)([CH3:11])[CH3:10]>C(O)C>[CH:9]([C:12]1[NH:13][C:14]([CH2:19][OH:20])=[C:15]([Cl:1])[N:16]=1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
21 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
3.47 g
Type
reactant
Smiles
C(C)(C)C=1NC(=C(N1)CO)CO
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of about 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting reaction product
WASH
Type
WASH
Details
was washed with water

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(C)C=1NC(=C(N1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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